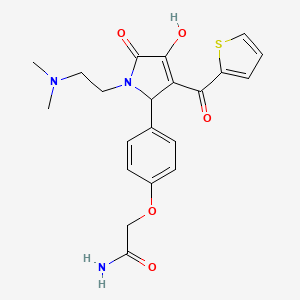

2-(4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-yl)phenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene-based analogs, such as the one , have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecule contains a thiophene ring, which is a five-membered heterocycle containing one sulfur atom . It also contains a pyrrole ring and a phenoxy group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . In the Gewald reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester react to form aminothiophene derivatives .Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities

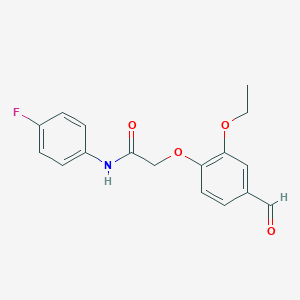

A study highlighted the development of novel chemical entities possessing anticancer, anti-inflammatory, and analgesic activities through the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly those with halogen substitutions on the aromatic ring, showed promising results against breast cancer and neuroblastoma cell lines, indicating their potential as therapeutic agents (Rani et al., 2014).

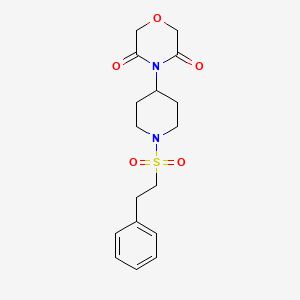

Antimicrobial Activities

Research into the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against bacterial and fungal isolates. The study involved the reaction of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to produce arylidene, pyridine, thiophene, and anilide derivatives. Some of these newly synthesized compounds showed in vitro antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Synthesis and Structural Studies

A study on the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines via an HMPT-induced ring closure reaction explored the effects of substituents in the thiophene ring on the reaction outcome. This research provides insights into the synthetic pathways and steric effects in the formation of complex heterocyclic compounds, offering valuable information for the development of new synthetic methodologies (Pedersen & Carlsen, 1977).

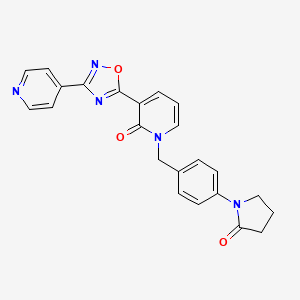

G-Quadruplex Stabilization and Cytotoxic Activity

Another study focused on macrocyclic pyridyl polyoxazoles, specifically derivatives with a 2-(dimethylamino)ethyl chain, which were identified as selective G-quadruplex stabilizers with cytotoxic activity. These compounds have shown promising results in stabilizing G-quadruplex DNA, which is significant for anticancer research and the development of new therapeutic agents (Blankson et al., 2013).

Generation of Structurally Diverse Libraries

The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a structurally diverse library of compounds was investigated. This approach highlights the versatility of starting materials in synthesizing a wide array of heterocyclic compounds, contributing to the diversity in drug discovery and development (Roman, 2013).

Direcciones Futuras

Thiophene-based compounds continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

2-[4-[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-23(2)9-10-24-18(13-5-7-14(8-6-13)29-12-16(22)25)17(20(27)21(24)28)19(26)15-4-3-11-30-15/h3-8,11,18,27H,9-10,12H2,1-2H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGVVKXZOQOVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)

amine dihydrochloride](/img/structure/B2730886.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2730893.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)

![4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)